molecular formula C7H15N7 B3374797 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine CAS No. 10409-78-6

2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine

Cat. No.: B3374797
CAS No.: 10409-78-6
M. Wt: 197.24 g/mol
InChI Key: SACCVFPGLKNXLE-UHFFFAOYSA-N
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Description

2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of two dimethylamino groups and one hydrazino group attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine typically involves the reaction of cyanuric chloride with dimethylamine and hydrazine. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require the presence of a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: Cyanuric chloride is reacted with dimethylamine to form 2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine.

    Step 2: The intermediate product is then treated with hydrazine to replace the chlorine atom with a hydrazino group, yielding this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted triazine derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which have applications in materials science and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

2,4-Bis(dimethylamino)-6-hydrazino-1,3,5-triazine can be compared with other similar compounds, such as:

    2,4-Bis(dimethylamino)-6-chloro-1,3,5-triazine: This compound is an intermediate in the synthesis of this compound and has similar chemical properties.

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: This compound has three dimethylamino groups and is used in similar applications, but lacks the hydrazino group.

    2,4-Bis(dimethylamino)-6-methylamino-1,3,5-triazine: This compound has a methylamino group instead of a hydrazino group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of dimethylamino and hydrazino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-hydrazinyl-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N7/c1-13(2)6-9-5(12-8)10-7(11-6)14(3)4/h8H2,1-4H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACCVFPGLKNXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274787
Record name ST085898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10409-78-6
Record name NSC99856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST085898
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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